molecular formula C17H15N3O7S B2803852 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide CAS No. 662155-30-8

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No. B2803852
CAS RN: 662155-30-8
M. Wt: 405.38
InChI Key: INTVCRZAZHLARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H15N3O7S and its molecular weight is 405.38. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Matrix Metalloproteinases (MMPs) Inhibitors

Research on derivatives combining benzisothiazole and thiazolidinone frameworks has shown promising results in affecting the inflammatory/oxidative process. These compounds, specifically designed to target MMPs, could significantly inhibit MMP-9 at nanomolar levels, highlighting their potential as anti-inflammatory and wound healing agents (Incerti et al., 2018).

Tumor Hypoxia Markers

Nitroimidazole-based thioflavin-T derivatives, with structural similarity to benzothiazole derivatives, have been synthesized and evaluated as tumor hypoxia markers. These compounds showed selective localization in hypoxic tumor cells, indicating their potential use in nuclear medicine for tumor imaging (Li et al., 2005).

Antimicrobial Agents

A series of benzothiazine derivatives synthesized through microwave-assisted methods exhibited moderate to significant antimicrobial activities. This research suggests the potential of benzothiazole-related compounds in developing new antimicrobial agents (Ahmad et al., 2011).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been studied for their luminescent properties, offering potential applications in developing white-light-emitting devices. By doping these compounds into a polymer matrix, researchers achieved emission in the saturated white-light region, demonstrating their utility in material science for lighting applications (Lu et al., 2017).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7S/c1-27-14-10-11(20(23)24)6-7-13(14)18-16(21)8-9-19-17(22)12-4-2-3-5-15(12)28(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTVCRZAZHLARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

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